![molecular formula C7H6BrNO3 B1433548 Methyl 4-bromo-3-hydroxypyridine-2-carboxylate CAS No. 1256819-55-2](/img/structure/B1433548.png)
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate
Overview
Description
“Methyl 4-bromo-3-hydroxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 1256819-55-2 . It has a molecular weight of 232.03 . This compound is used in scientific research and has diverse applications, aiding in the development of new drugs and understanding complex biological processes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-hydroxypyridine-2-carboxylate” is a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis of Bromodomain Inhibitors
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate: is utilized in the synthesis of bromodomain inhibitors. These inhibitors are crucial in studying the regulation of gene expression by bromodomains, which are involved in recognizing acetylated lysine residues on histone tails. This has implications in cancer research, where modulation of gene expression plays a significant role .
Material Science: Electrostatic Potential Analysis
In material science, this compound is used to optimize molecular structures and compute molecular electrostatic potential (MEP). The MEP analysis is essential for understanding the charge distribution within molecules, which is vital for designing new materials with specific electronic properties .
Organic Synthesis: Building Blocks
The compound serves as a building block in organic synthesis, particularly in constructing complex molecules. Its reactive sites make it a versatile intermediate for various chemical reactions, enabling the synthesis of a wide range of organic compounds .
Analytical Chemistry: Spectral Analysis
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate: is used in spectral analysis to study the interaction of light with matter. Its unique absorption and emission properties are analyzed to gain insights into molecular structure and dynamics .
Computational Chemistry: Molecular Docking
This compound is also significant in computational chemistry for molecular docking studies. It helps in predicting the orientation of a molecule when bound to a protein, aiding in the design of molecules with potential therapeutic effects .
Chemical Synthesis: Pyridine Derivatives
It is instrumental in synthesizing various pyridine derivatives. Pyridine rings are a common motif in many pharmaceuticals, and the ability to introduce functional groups like bromo and hydroxy aids in diversifying the chemical space for drug discovery .
Physicochemical Studies: Non-Covalent Interactions
Physicochemical studies of Methyl 4-bromo-3-hydroxypyridine-2-carboxylate include analyzing non-covalent interactions. These studies are important for understanding the stability and reactivity of molecular complexes .
Thermodynamics: Correlation with Temperature
Lastly, the compound is used in thermodynamic studies to understand how various functions correlate with temperature. This is crucial for predicting the behavior of substances under different thermal conditions .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is structurally similar to 3-hydroxy-2-methylpyridinecarboxylate, which is known to interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase .
Mode of Action
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with nad(p)h and oxygen to form 2-(acetamidomethylene)succinate and nad(p)+ .
Biochemical Pathways
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a similar compound, is known to participate in vitamin b6 metabolism .
properties
IUPAC Name |
methyl 4-bromo-3-hydroxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQNMLIBPKTDMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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